molecular formula C20H14Cl2N2O B2417596 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-91-7

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

货号: B2417596
CAS 编号: 338786-91-7
分子量: 369.25
InChI 键: XVEINYGCYSXQFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives

属性

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-11-10-14(12-17(16)22)13-25-24-19-9-5-4-8-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEINYGCYSXQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-phenyl-1H-1,3-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

化学反应分析

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

科学研究应用

作用机制

The mechanism of action of 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition leads to the antimicrobial effects observed in various studies .

相似化合物的比较

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:

These comparisons highlight the unique structural features and applications of 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, distinguishing it from other related compounds.

生物活性

1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent and has been investigated for its anticancer properties. Understanding its mechanisms of action and biological effects is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H14Cl2N2O\text{C}_{20}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

Key Features:

  • IUPAC Name : 1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole
  • Molecular Weight : 371.25 g/mol
  • CAS Number : 338786-91-7

Antimicrobial Activity

Research indicates that 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism involves disrupting essential biological processes in microorganisms by inhibiting specific enzymes and proteins.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

The compound has also been evaluated for its anticancer effects, particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells and suppress tumor growth in vivo.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of approximately 25.72 μM, indicating a moderate cytotoxic effect. Flow cytometry results revealed that the compound accelerated apoptosis in a dose-dependent manner.

Cancer Cell LineIC50 (μM)Mechanism of ActionReference
MCF-725.72Induction of apoptosis via mitochondrial pathway
U87 (Glioblastoma)45.2Disruption of PI3K/AKT signaling pathway

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of benzimidazole derivatives, including this compound. Modifications to the phenyl and dichlorobenzyl moieties can significantly affect biological activity.

Table: Structure–Activity Relationship Insights

ModificationEffect on ActivityReference
Substitution on phenyl ringEnhanced cytotoxicity against MCF-7
Variation in halogen atomsAltered antimicrobial potency

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 3,4-dichlorobenzyl chloride may react with a pre-synthesized benzimidazole precursor under basic conditions (e.g., K₂CO₃ in ethanol) to introduce the benzyloxy group . Purification typically involves recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials or byproducts .

Q. How is structural integrity confirmed after synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, benzyloxy methylene protons at δ 5.2–5.5 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, C-Cl stretches at 700–800 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., mean σ(C–C) = 0.003 Å, R factor < 0.05) to validate the 3D structure .

Q. Which solvents and catalysts are optimal for its synthesis?

  • Recommendations :

  • Solvents : Ethanol, DMSO, or DMF for reflux conditions .
  • Catalysts : Glacial acetic acid for imine formation or phase-transfer catalysts for alkylation steps .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Temperature Control : Reflux at 80–100°C to accelerate kinetics while avoiding decomposition .
  • Catalyst Screening : Test alternatives like DBU or Pd-based catalysts for challenging substitutions .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
    • Data-Driven Example : A 65% yield was achieved using DMSO under 18-hour reflux for a related triazole derivative .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Approach :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 416.7 for C₂₁H₁₆Cl₃N₃) to rule out impurities .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguous peaks in X-ray data .

Q. What computational methods predict biological activity or binding modes?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., Trypanosoma brucei pteridine reductase 1) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .
    • Case Study : Compound 9c (structurally analogous) showed a docking score of −9.2 kcal/mol against α-glucosidase, suggesting competitive inhibition .

Q. How to evaluate thermal stability for long-term storage?

  • Techniques :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C indicates stability) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .

Q. What strategies validate enzyme inhibition mechanisms?

  • Experimental Design :

  • Kinetic Assays : Measure IC₅₀ values using spectrophotometry (e.g., NADPH depletion for reductase targets) .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., 5,6-dimethyl substituents enhance activity by 3-fold) .

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